molecular formula C18H20ClN3O2 B13736846 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride CAS No. 20887-26-7

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride

Cat. No.: B13736846
CAS No.: 20887-26-7
M. Wt: 345.8 g/mol
InChI Key: IYQSBJKINNXZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride typically involves multi-step organic reactionsThe final product is then converted to its hydrochloride salt form for stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which can have different biological activities .

Scientific Research Applications

4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

CAS No.

20887-26-7

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

1-[2-(dimethylamino)acetyl]-3-phenyl-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C18H19N3O2.ClH/c1-19(2)12-17(22)21-13-20(14-8-4-3-5-9-14)18(23)15-10-6-7-11-16(15)21;/h3-11H,12-13H2,1-2H3;1H

InChI Key

IYQSBJKINNXZIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.